molecular formula C21H22N4O B6447509 6-methoxy-4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoline CAS No. 2549029-67-4

6-methoxy-4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoline

Cat. No.: B6447509
CAS No.: 2549029-67-4
M. Wt: 346.4 g/mol
InChI Key: DLOJSTKNMZWAKR-UHFFFAOYSA-N
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Description

6-Methoxy-4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoline is a complex heterocyclic compound that features a quinoline core substituted with a methoxy group and a pyridinyl-octahydropyrrolo[3,4-b]pyrrol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoline typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Formation of the Pyrrolo[3,4-b]pyrrole Moiety: This step involves the cyclization of a suitable precursor, such as a pyridine derivative, with a diamine under acidic conditions to form the octahydropyrrolo[3,4-b]pyrrole ring system.

    Coupling Reaction: The final step is the coupling of the pyrrolo[3,4-b]pyrrole moiety with the methoxyquinoline core, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the pyridinyl moiety, converting it to a dihydropyridine derivative.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be used for substitution reactions, employing reagents like acyl chlorides or alkyl halides in the presence of Lewis acids.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various acylated or alkylated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-methoxy-4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new drugs with improved efficacy and reduced side effects.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 6-methoxy-4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In cancer research, it has been shown to inhibit cell proliferation by targeting specific kinases involved in cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyquinoline: Lacks the pyrrolo[3,4-b]pyrrole moiety but shares the quinoline core.

    Pyridinylquinoline: Similar structure but without the methoxy group.

    Octahydropyrrolo[3,4-b]pyrrole derivatives: Share the pyrrolo[3,4-b]pyrrole moiety but differ in the quinoline substitution.

Uniqueness

6-Methoxy-4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoline is unique due to the combination of its methoxyquinoline core and the pyridinyl-octahydropyrrolo[3,4-b]pyrrole moiety. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

6-methoxy-4-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-26-16-5-6-18-17(12-16)19(7-10-22-18)25-11-8-15-13-24(14-20(15)25)21-4-2-3-9-23-21/h2-7,9-10,12,15,20H,8,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOJSTKNMZWAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)N3CCC4C3CN(C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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